molecular formula C17H20ClNO2 B12927285 9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine CAS No. 914930-99-7

9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine

Cat. No.: B12927285
CAS No.: 914930-99-7
M. Wt: 305.8 g/mol
InChI Key: QINJGXOOQNXCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine (CAS 914930-99-7) is a versatile tetrahydroacridine derivative supplied as a high-purity building block for advanced chemical synthesis. This compound features a chloro substituent at the 9-position and ethoxy groups at the 6- and 7-positions on the partially hydrogenated acridine core, with a molecular formula of C17H20ClNO2 and a molecular weight of 305.80 . The tetrahydroacridine scaffold is a privileged structure in medicinal chemistry and materials science. As a synthetic intermediate, this chloro-substituted derivative is particularly valuable for constructing more complex molecules via cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, which allow for the introduction of various aryl and alkynyl groups to extend π-conjugation . In pharmaceutical research, tetrahydroacridine derivatives have demonstrated significant biological activities, most notably as cholinesterase inhibitors for Alzheimer's disease research . The core structure serves as a key precursor in the synthesis of tacrine hybrids and multi-target-directed ligands designed to interact with both the catalytic and peripheral anionic sites of acetylcholinesterase, potentially offering improved efficacy and reduced toxicity profiles compared to parent compounds . Recent studies continue to explore novel tetrahydroacridine-based hybrids, including 1,2,3-triazole-linked derivatives, as potential dual inhibitors for cholinesterases and other enzymes like α-glucosidase . In materials science, acridine and tetrahydroacridine derivatives are investigated for their attractive photophysical and electrochemical properties, finding applications in organic electronics, solar cells, and as chemosensors . The structural features of this compound make it a promising candidate for the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its strong electron-donating ability and potential for functionalization to tune optical properties . This product is intended for research and development purposes only in a laboratory setting.

Properties

CAS No.

914930-99-7

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

9-chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine

InChI

InChI=1S/C17H20ClNO2/c1-3-20-15-9-12-14(10-16(15)21-4-2)19-13-8-6-5-7-11(13)17(12)18/h9-10H,3-8H2,1-2H3

InChI Key

QINJGXOOQNXCBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=C3CCCCC3=N2)Cl)OCC

Origin of Product

United States

Preparation Methods

Chlorination of 6,7-Diethoxy-1,2,3,4-tetrahydroacridine Precursors

One of the primary methods to prepare 9-chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine involves the chlorination of the corresponding hydroxy or amino precursors using phosphorus oxychloride (POCl3). This method is well-documented in the literature:

  • A solution of the precursor compound (e.g., 6,7-diethoxy-1,2,3,4-tetrahydroacridine derivative) is refluxed in POCl3 for approximately 2 hours. After cooling, the reaction mixture is worked up to isolate the 9-chloro derivative as yellow crystalline solids.

This approach is efficient and yields the target compound in moderate to good yields (around 30-80% depending on conditions and precursor purity).

Cyclization and Substitution Routes

The synthesis often starts from substituted aminobenzoic acids or related intermediates, which undergo cyclization to form the acridine core:

  • Ullmann condensation of 2-bromobenzoic acid with aniline derivatives in the presence of potassium carbonate and copper catalyst in ethanol at reflux produces 2-arylamino benzoic acids.
  • Subsequent cyclization using polyphosphoric acid (PPA) at elevated temperatures (around 100 °C) yields acridone derivatives.
  • These acridones can be further functionalized to introduce the tetrahydroacridine framework and substituted at the 9-position.

While this method is more general for acridine derivatives, it can be adapted for the diethoxy-substituted tetrahydroacridine by selecting appropriate starting materials.

Alternative Synthetic Routes from Cyclopenta[b]quinoline Derivatives

Another documented method involves the synthesis of this compound from cyclopenta[b]quinoline derivatives:

  • Starting from 3-nitromethylcyclopentanone and 4,5-diethoxy-2-aminobenzoic acid, a condensation reaction forms intermediates that are subsequently chlorinated with POCl3 to yield the 9-chloro tetrahydroacridine derivative.

This method provides a route to the target compound with moderate yields (~33%) and allows for structural modifications at various positions.

Purification and Isolation

The product is typically isolated as yellow crystalline solids. Washing steps include sequential washing with water, methanol, and diethyl ether, followed by vacuum drying at 40-65 °C. If the product remains dissolved in the reaction solvent, reduced pressure distillation is used to precipitate the compound.

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reagents/Conditions Yield (%) Notes
1 6,7-Diethoxy-1,2,3,4-tetrahydroacridine precursor POCl3, reflux 2 h 30-80 Chlorination at 9-position
2 2-Bromobenzoic acid + aniline derivatives Ullmann condensation, PPA cyclization Variable Forms acridone intermediates
3 4-Chloro-6,7-dimethoxyquinoline Pd-catalyzed cross-coupling, K2CO3 50-70 Intermediate synthesis for acridine
4 3-Nitromethylcyclopentanone + 4,5-diethoxy-2-aminobenzoic acid Condensation, POCl3 chlorination ~33 Cyclopenta[b]quinoline route

Research Findings and Analysis

  • The chlorination step using POCl3 is critical for introducing the chloro substituent at the 9-position, which is essential for the biological activity of the compound.
  • The Ullmann condensation and PPA cyclization provide a robust method to build the acridine core with desired substitutions.
  • Palladium-catalyzed cross-coupling reactions enable the introduction of various substituents on the quinoline ring, which can be further elaborated to the tetrahydroacridine structure.
  • The cyclopenta[b]quinoline route offers an alternative synthetic pathway, though with somewhat lower yields.
  • Purification protocols involving sequential solvent washes and vacuum drying ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Formation of substituted acridine derivatives.

    Oxidation: Formation of acridone derivatives.

    Reduction: Formation of dihydroacridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Alzheimer's Disease Treatment
One of the primary applications of tetrahydroacridine derivatives is in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound 9-amino-1,2,3,4-tetrahydroacridine (tacrine) was the first drug approved for this purpose. Research indicates that similar derivatives may exhibit cholinesterase inhibitory activity, which is crucial for enhancing cognitive function in Alzheimer's patients .

2. Antioxidant Activity
Recent studies have demonstrated that tetrahydroacridine derivatives possess antioxidant properties. For instance, compounds derived from 9-chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine have shown potential in scavenging free radicals and reducing oxidative stress in cellular models . This activity is particularly relevant for developing treatments for conditions associated with oxidative damage.

3. Cancer Therapeutics
The acridine scaffold has been explored for its anticancer properties. Compounds containing the tetrahydroacridine structure have exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization or interference with DNA replication processes . The synthesis of 9-chloro-6,7-diethoxy derivatives has been linked to enhanced potency against specific tumor types .

Materials Science

1. Organic Electronics
Tetrahydroacridine derivatives are gaining attention in materials science due to their photophysical properties. The incorporation of arylethynyl groups into the structure has been shown to improve the fluorescence characteristics of these compounds, making them suitable candidates for organic light-emitting diodes (OLEDs) and other electronic devices .

2. Photovoltaic Applications
The photophysical properties of this compound derivatives have been investigated for their potential use in photovoltaic cells. Their ability to absorb light and convert it into electrical energy can be harnessed in solar energy applications .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives revealed promising results regarding their photophysical properties. The synthesized compounds exhibited high quantum yields and favorable absorption spectra suitable for electronic applications .

Research evaluating the biological activity of 9-phosphoryl-9,10-dihydroacridines demonstrated significant inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. This suggests that tetrahydroacridine derivatives could serve as lead compounds for developing multifunctional agents targeting neurodegenerative diseases .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal Chemistry Treatment for Alzheimer's disease through cholinesterase inhibitionDerivatives show potential as cognitive enhancers
Antioxidant Activity Scavenging free radicals to reduce oxidative stressExhibited significant antioxidant properties
Cancer Therapeutics Cytotoxic effects against cancer cell linesEffective against specific tumor types through various mechanisms
Organic Electronics Use in OLEDs and electronic devicesImproved fluorescence characteristics noted
Photovoltaics Potential applications in solar energyPromising absorption properties for energy conversion

Mechanism of Action

The mechanism of action of 9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine involves DNA intercalation, where the compound inserts itself between DNA base pairs. This intercalation disrupts the normal function of DNA and inhibits enzymes such as topoisomerases, which are essential for DNA replication and transcription . This mechanism is crucial for its potential anti-cancer properties.

Comparison with Similar Compounds

Key Observations :

  • Ethoxy vs.
  • Halogen Positioning : Chlorine at C9 (target compound) vs. C6 (6-chlorotacrine) alters steric and electronic interactions with AChE’s catalytic site, affecting inhibitory potency .
  • Fluorine and Methyl Additions : Fluorine at C8 and methyl at C7 () introduce steric bulk and electron-withdrawing effects, which may improve metabolic stability .

Cholinesterase Inhibition

  • 7-MEOTA : Exhibits an IC₅₀ of 0.55 nM for AChE, outperforming tacrine (IC₅₀: ~100 nM) due to methoxy substitution reducing hepatotoxicity .
  • 6-Chlorotacrine : Acts as a multitarget inhibitor, combining AChE/BChE inhibition with anti-amyloid and anti-tau effects, highlighting the role of C6 substitution in broadening therapeutic scope .
  • Target Compound : While direct activity data are unavailable, ethoxy groups may enhance membrane permeability, while the C9 chloro group could mimic 7-MEOTA’s binding to AChE’s peripheral anionic site .

Biological Activity

9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine (commonly referred to as 9-Cl-DTA) is a compound derived from the acridine family, notable for its potential applications in neuropharmacology. This article explores its biological activity, particularly its inhibitory effects on cholinesterases and its implications for Alzheimer's disease (AD) therapy.

  • Molecular Formula : C₁₃H₁₂ClN
  • Molecular Weight : 217.694 g/mol
  • Density : 1.24 g/cm³
  • Boiling Point : 358°C at 760 mmHg
  • Melting Point : 113–115°C .

9-Cl-DTA functions primarily as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, 9-Cl-DTA can potentially enhance cholinergic transmission, which is crucial in cognitive processes.

Cholinesterase Inhibition

Research indicates that 9-Cl-DTA exhibits significant inhibitory activity against AChE and BChE. In comparative studies:

  • Inhibition Potency : The compound demonstrated an IC₅₀ (half maximal inhibitory concentration) comparable to established inhibitors like tacrine and other derivatives .
  • Selectivity : While it inhibits both AChE and BChE, studies suggest a preference for AChE inhibition, which is beneficial in the context of AD treatment where AChE inhibition is desired.

Antioxidant Activity

In addition to its cholinesterase inhibitory effects, 9-Cl-DTA has been shown to possess antioxidant properties. This dual action may contribute to its neuroprotective effects by reducing oxidative stress associated with neurodegenerative diseases .

Study on Neuroprotective Effects

A study conducted on various acridine derivatives, including 9-Cl-DTA, highlighted its potential as a neuroprotective agent. The research found that:

  • Neuroprotection : 9-Cl-DTA reduced β-amyloid aggregation in vitro, a hallmark of AD pathology.
  • Cell Viability : The compound improved cell viability in neuronal cell lines exposed to oxidative stress .

Comparative Efficacy

In a comparative analysis involving several tacrine derivatives:

  • Lead Compound Identification : 9-Cl-DTA was identified as a lead compound due to its favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile alongside potent cholinesterase inhibition and antioxidant activity .

Data Table

PropertyValue
Molecular FormulaC₁₃H₁₂ClN
Molecular Weight217.694 g/mol
Density1.24 g/cm³
Boiling Point358°C at 760 mmHg
Melting Point113–115°C
AChE Inhibition IC₅₀Comparable to tacrine
BChE Inhibition IC₅₀Moderate

Q & A

Q. What are the established synthetic routes for 9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted anthranilic acid derivatives with cyclohexanone under acidic conditions. Modifications include using chlorinated intermediates (e.g., 9-chloro precursors) and optimizing solvent systems (e.g., ethanol or acetic acid) to control regioselectivity. Catalysts like polyphosphoric acid or Lewis acids (e.g., ZnCl₂) enhance reaction efficiency. Yield improvements (up to 65–75%) are achieved by adjusting stoichiometry, temperature (80–120°C), and reaction time (12–24 hrs). Purity is validated via HPLC or GC-MS .

Q. How is the structural integrity of this compound confirmed in synthetic batches?

Structural validation employs ¹H/¹³C NMR to identify characteristic peaks (e.g., aromatic protons at δ 7.2–8.0 ppm, ethoxy groups at δ 1.2–1.4 ppm). Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 308.1). X-ray crystallography resolves stereochemical ambiguities, particularly for chiral intermediates. FT-IR verifies functional groups (e.g., C-Cl stretch at 550–600 cm⁻¹) .

Q. What are the primary pharmacological targets of this compound, and how are its bioactivities assessed?

As a tacrine derivative, it targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Bioactivity assays include:

  • Ellman’s method for AChE inhibition (IC₅₀ values typically 10–50 µM).
  • Thioflavin-T assays to evaluate amyloid-β aggregation inhibition.
  • MTT assays for cytotoxicity profiling in neuronal cell lines (e.g., SH-SY5Y). Dose-dependent toxicity is observed at >100 µM .

Advanced Research Questions

Q. How can experimental design (e.g., factorial design) optimize the synthesis and functionalization of this compound?

A 2³ factorial design evaluates critical variables: temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). Response surface methodology (RSM) identifies optimal conditions (e.g., X₁ = 110°C, X₂ = 0.5 mol%, X₃ = 18 hrs) to maximize yield and minimize byproducts. Statistical tools (ANOVA, p < 0.05) validate model significance .

Q. What methodologies resolve contradictions in reported bioactivity data (e.g., divergent IC₅₀ values across studies)?

Discrepancies arise from assay variability (e.g., enzyme source, substrate concentration). Standardization strategies include:

  • Using recombinant human AChE/BuChE (vs. animal-derived enzymes).
  • Cross-validating results with in silico docking (AutoDock Vina) to correlate inhibition potency with binding affinity (ΔG ≤ -8 kcal/mol).
  • Meta-analysis of published IC₅₀ data to identify outliers via Grubbs’ test .

Q. How can computational chemistry predict the stability and reactivity of this compound under varying pH conditions?

Density functional theory (DFT) calculations (B3LYP/6-31G*) model protonation states and hydrolytic degradation pathways. Key findings:

  • The chloro substituent undergoes nucleophilic substitution at pH > 8.
  • Ethoxy groups are stable below pH 7 but hydrolyze to hydroxyl derivatives in strongly acidic conditions (pH < 2). Solubility parameters (logP ≈ 2.8) predict bioavailability .

Q. What advanced techniques characterize the compound’s interaction with biological membranes?

  • Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) to lipid bilayers.
  • Molecular dynamics (MD) simulations (NAMD/GROMACS) reveal insertion dynamics into lipid rafts.
  • Fluorescence anisotropy assesses membrane fluidity changes induced by the compound .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and EN 166-certified goggles.
  • Engineering controls : Fume hoods for synthesis/purification steps.
  • Waste management : Segregate halogenated waste for incineration. Acute toxicity (LD₅₀ > 500 mg/kg in rats) necessitates strict exposure controls .

Q. How are stability studies conducted to determine shelf-life under different storage conditions?

Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation via HPLC. Lyophilization extends stability (>24 months at -20°C). Light-sensitive degradation is mitigated using amber glass vials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.